molecular formula C4H6F3NO4S B2945662 3-Trifluoromethanesulfonamidopropanoic acid CAS No. 141956-37-8

3-Trifluoromethanesulfonamidopropanoic acid

Cat. No.: B2945662
CAS No.: 141956-37-8
M. Wt: 221.15
InChI Key: VVKOBHARLVYDML-UHFFFAOYSA-N
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Description

3-Trifluoromethanesulfonamidopropanoic acid is a fluorinated organic compound characterized by a propanoic acid backbone substituted with a trifluoromethanesulfonamide (-SO₂NH-CF₃) group. The trifluoromethyl (CF₃) group imparts strong electron-withdrawing effects, enhancing the acidity of the sulfonamide proton and influencing its reactivity in synthetic and biological contexts.

Properties

IUPAC Name

3-(trifluoromethylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO4S/c5-4(6,7)13(11,12)8-2-1-3(9)10/h8H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKOBHARLVYDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNS(=O)(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Trifluoromethanesulfonamidopropanoic acid can be achieved through several methods. One common approach involves the reaction of β-alanine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

3-Trifluoromethanesulfonamidopropanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Trifluoromethanesulfonamidopropanoic acid involves its interaction with molecular targets through its trifluoromethanesulfonyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Similarity Score* Key Properties/Applications
3-Trifluoromethanesulfonamidopropanoic acid Propanoic acid + -SO₂NH-CF₃ substituent Reference High acidity (pKa ~1–2), enzyme inhibition potential, metabolic stability
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid Propanoic acid + amino group + 3-CF₃-phenyl substituent 1.00 Lower acidity (pKa ~4–5), chiral center for drug design (e.g., peptide mimics)
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Acetic acid (shorter chain) + amino group + 3-CF₃-phenyl substituent 0.86 Reduced steric bulk; potential for CNS-targeting drugs due to improved BBB penetration
3-((2-Fluorophenyl)sulfonamido)propanoic acid Propanoic acid + -SO₂NH-(2-fluorophenyl) substituent N/A Moderate acidity (pKa ~2–3); fluorophenyl group reduces metabolic resistance vs. CF₃
3,3,3-Trifluoropropanoic acid Propanoic acid with CF₃ group at terminal carbon N/A Strong acidity (pKa ~0.5), industrial solvent, precursor for fluorinated polymers

*Similarity scores (0–1 scale) based on molecular descriptor comparisons (e.g., Tanimoto index) .

Key Research Findings

  • Acidity and Reactivity: The sulfonamide group in this compound exhibits higher acidity (pKa ~1–2) compared to amino-substituted analogs (e.g., 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, pKa ~4–5). This enhances its ability to act as a hydrogen-bond donor in enzyme interactions .
  • Crystal Packing: Structural analogs like 3-[4-(trifluoromethyl)phenyl]propanoic acid form inversion dimers via O–H⋯O hydrogen bonds, influencing solubility and melting points. The sulfonamide variant likely adopts similar packing but with additional N–H⋯O interactions .
  • Biological Activity: Compounds with para-substituted CF₃ groups (e.g., 3-CF₃-phenyl derivatives) show improved metabolic stability over ortho-fluorophenyl analogs (e.g., 3-((2-fluorophenyl)sulfonamido)propanoic acid) due to reduced oxidative degradation .

Discussion of Structural Modifications

  • Chain Length : Shortening the carbon chain (e.g., acetic acid derivatives) reduces steric hindrance, favoring applications in CNS drug design .
  • Substituent Position : Para-substituted CF₃ groups (vs. ortho) optimize electronic effects and steric compatibility with enzyme active sites .
  • Functional Group Replacement: Replacing sulfonamide with amino groups (e.g., 3-amino-3-[3-CF₃-phenyl]propanoic acid) decreases acidity but introduces chirality, enabling enantioselective synthesis .

Biological Activity

3-Trifluoromethanesulfonamidopropanoic acid is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C4H6F3NO4S
  • Molecular Weight : 201.16 g/mol
  • IUPAC Name : 3-(Trifluoromethylsulfonamido)propanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Activity : Similar to other propanoic acids, it may exhibit antimicrobial properties by disrupting microbial metabolism or altering pH levels in the environment .

Biological Activity Overview

Activity Type Description
AntimicrobialPotential inhibition of bacterial growth through metabolic disruption .
Enzyme InhibitionPossible interference with key metabolic enzymes .
Cytotoxic EffectsMay induce cytotoxicity in certain cell lines, necessitating further investigation .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism was suggested to involve competition with essential metabolites within bacterial cells .
  • Enzyme Interaction Studies :
    • Research indicated that the compound could inhibit alanine racemase, an enzyme crucial for bacterial cell wall synthesis. This inhibition may lead to decreased bacterial viability and growth rates .
  • Cell Viability Assays :
    • In vitro assays conducted on human cell lines revealed that higher concentrations of the compound resulted in reduced cell viability, indicating potential cytotoxic effects. Further studies are required to elucidate the specific pathways involved in this cytotoxicity .

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